Methyl 3-prop-2-enylpyrrolidine-3-carboxylate
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Overview
Description
“Methyl 3-prop-2-enylpyrrolidine-3-carboxylate” is a complex organic compound that contains a pyrrolidine ring, a common nitrogen-containing five-membered ring structure . The compound also contains a carboxylate ester group (CO2CH3) and a prop-2-enyl group (C3H5), which is an allyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The carboxylate ester group could be introduced through an esterification reaction . The prop-2-enyl group could be introduced through a variety of methods, including an alkylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carboxylate ester group, and the prop-2-enyl group . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolidine ring, the carboxylate ester group, and the prop-2-enyl group . The pyrrolidine ring could undergo a variety of reactions, including ring-opening reactions . The carboxylate ester group could undergo reactions such as hydrolysis, while the prop-2-enyl group could participate in reactions such as allylic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylate ester group could influence its solubility in various solvents. The presence of the pyrrolidine ring could influence its boiling and melting points .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-prop-2-enylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-4-9(8(11)12-2)5-6-10-7-9/h3,10H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSZLCUNKELFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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